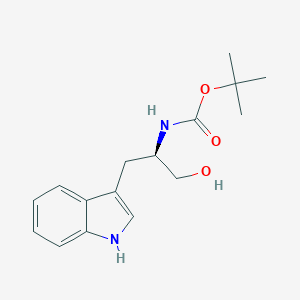![molecular formula C35H35NO7S2 B126566 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid CAS No. 147046-64-8](/img/structure/B126566.png)
5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid is a useful research compound. Its molecular formula is C35H35NO7S2 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The SCAL-Linker, also known as 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid or 4,4’-Bis(methylsulfinyl)-2-(4-carboxybutoxy)-N-Fmoc-benzhydrylamine, is primarily used in solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized .
Mode of Action
The SCAL-Linker acts as a safety-catch linker in solid-phase peptide synthesis . It anchors the peptide to the solid support during the synthesis and then allows for the selective release of the final compounds . The linker remains stable during the synthesis and can be cleaved under mild conditions to avoid degrading the desired product .
Biochemical Pathways
The SCAL-Linker is involved in the biochemical pathway of peptide synthesis . It facilitates the addition of amino acids to the growing peptide chain and ensures the correct sequence is maintained .
Pharmacokinetics
The linker must be stable enough to withstand the conditions of synthesis, yet labile enough to be cleaved under mild conditions .
Result of Action
The result of the SCAL-Linker’s action is the successful synthesis of a peptide with the desired sequence . By anchoring the peptide to a solid support, the SCAL-Linker allows for the selective addition and removal of amino acids, facilitating the synthesis of complex peptides .
Action Environment
The efficacy and stability of the SCAL-Linker are influenced by the conditions of the synthesis process . The linker must be stable under the conditions used for amino acid coupling and deprotection, but labile under the conditions used for cleavage from the solid support . Therefore, the choice of solvents, temperature, and other factors in the synthesis process can impact the performance of the SCAL-Linker .
Properties
IUPAC Name |
5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35NO7S2/c1-44(40)24-16-14-23(15-17-24)34(30-19-18-25(45(2)41)21-32(30)42-20-8-7-13-33(37)38)36-35(39)43-22-31-28-11-5-3-9-26(28)27-10-4-6-12-29(27)31/h3-6,9-12,14-19,21,31,34H,7-8,13,20,22H2,1-2H3,(H,36,39)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIMYCEMCRBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)S(=O)C)OCCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408991 |
Source


|
| Record name | SCAL-Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147046-64-8 |
Source


|
| Record name | SCAL-Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using COMU as a coupling reagent in solid-phase peptide synthesis?
A1: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate) is often touted as a non-explosive alternative to traditional benzotriazole-based coupling reagents like HBTU and HCTU. It can be used in in situ neutralization Boc-SPPS, potentially simplifying the synthesis process [, ].
Q2: How does the choice of resin impact the efficiency of different coupling reagents in solid-phase peptide synthesis?
A2: The research indicates that the type of resin used can influence the relative performance of different coupling reagents. For instance, while COMU showed lower coupling efficiency compared to HBTU and HCTU on polystyrene-based resins, its performance was closer to the benzotriazole-based reagents when using polyethylene glycol (PEG) resins with a safety-catch amide (SCAL) linker []. This highlights the importance of considering both the coupling reagent and the resin when optimizing solid-phase peptide synthesis protocols.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)













